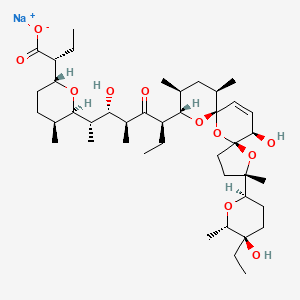Salinomycin Sodium
CAS No.: 55721-31-8
Cat. No.: VC1571465
Molecular Formula: C42H70NaO11+
Molecular Weight: 774.0 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 55721-31-8 |
|---|---|
| Molecular Formula | C42H70NaO11+ |
| Molecular Weight | 774.0 g/mol |
| IUPAC Name | sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid |
| Standard InChI | InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/t23-,24-,25+,26-,27-,28-,29+,30-,31+,32+,33+,34+,36+,37-,39-,40+,41-,42-;/m0./s1 |
| Standard InChI Key | YPZYGIQXBGHDBH-UZHRAPRISA-N |
| Isomeric SMILES | CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)O.[Na+] |
| SMILES | CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+] |
| Canonical SMILES | CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)O.[Na+] |
Mechanism of Action
Salinomycin Sodium functions primarily through its ability to create channels in cell membranes that facilitate the movement of monovalent and divalent cations across these barriers . This ionophore activity dramatically disrupts cellular ion homeostasis by allowing potassium, sodium, calcium, and magnesium ions (K+, Na+, Ca2+, Mg2+) to traverse membranes in ways that bypass normal regulatory mechanisms . When ions accumulate inside cells to toxic levels, essential cellular functions become compromised, eventually leading to cell death through multiple mechanisms including disruption of energy metabolism and activation of apoptotic pathways . The selectivity of Salinomycin Sodium's antimicrobial activity stems from structural differences in cellular membranes across organisms; it effectively targets Gram-positive bacteria by directly interacting with their accessible cell membranes but has limited effect on Gram-negative bacteria due to their protective outer membrane that prevents access to the cell membrane . In parasites such as coccidia, this ion transport disruption interferes with essential metabolic processes and reproductive cycles, preventing completion of their life cycle within host animals . The same mechanism appears to selectively target cancer stem cells, possibly due to their distinctive membrane characteristics, altered metabolism, or dependencies on specific ion transport systems that make them particularly vulnerable to the ionic imbalances created by salinomycin .
Agricultural Applications
Use as Coccidiostat in Poultry
Antimicrobial Properties
Salinomycin exhibits a distinct antimicrobial spectrum primarily targeting Gram-positive bacteria due to the accessibility of their cell membranes to the ionophore compound . Research has demonstrated its effectiveness against numerous clinically relevant Gram-positive species including Bacillus subtilis, Staphylococcus aureus, Micrococcus flavus, Sarcina lutea, and various Mycobacterium species . The compound's selective antimicrobial activity stems from its inability to penetrate the protective outer membrane of Gram-negative bacteria, which generally renders these microorganisms resistant to salinomycin's effects . Beyond conventional bacteria, salinomycin also demonstrates activity against certain filamentous fungi, the malarial parasite Plasmodium falciparum, and various protozoan parasites including the Eimeria species that cause coccidiosis . The mechanism of antimicrobial action directly relates to salinomycin's ionophore properties, which disrupt the delicate ionic balance necessary for microbial cellular function and viability. This disruption of transmembrane ion gradients interferes with essential cellular processes including energy production, protein synthesis, and cell division, ultimately leading to microbial cell death. Despite its well-characterized antimicrobial properties, salinomycin's applications remain primarily in veterinary medicine and animal husbandry rather than human antimicrobial therapy, largely due to potential toxicity concerns and the existence of safer alternatives for treating human bacterial infections.
Anti-cancer Applications
Effects on Cancer Stem Cells
One of the most significant recent discoveries regarding Salinomycin Sodium involves its selective toxicity toward cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, therapy resistance, and disease recurrence . In groundbreaking research, salinomycin was shown to selectively kill breast cancer stem cells, demonstrating efficacy against HMLER-shEcad cells (which exhibit stem cell properties) with significantly greater potency than conventional chemotherapeutic drugs such as paclitaxel, doxorubicin, actinomycin D, and campthotecin . Mechanistically, salinomycin appears to exert its anti-CSC effects through multiple pathways, potentially interfering with ABC drug transporters that contribute to therapy resistance, as well as disrupting the Wnt/β-catenin signaling pathway that is crucial for CSC self-renewal and maintenance . Research across multiple cancer types has demonstrated salinomycin's ability to inhibit tumorsphere formation, a hallmark of CSC activity, in breast, lung, gastric, and prostate cancers . The compound has also been shown to reduce expression of stem cell markers such as ALDH1, Oct-4, Nanog, and Sox2 in various cancer cell lines, indicating its capacity to induce differentiation of CSCs into less malignant phenotypes that may be more susceptible to conventional therapies . These findings suggest that salinomycin may address a critical challenge in cancer therapy by targeting the specific cell populations responsible for treatment resistance and recurrence.
Mechanisms of Anti-cancer Activity
Investigations into the mechanisms underlying salinomycin's anti-cancer effects have revealed multiple cellular and molecular processes that contribute to its selective toxicity toward cancer cells, particularly cancer stem cells . Research in colorectal cancer cell lines (HT29, SW480, and HCT116) has demonstrated that salinomycin treatment results in the accumulation of dysfunctional mitochondria, as evidenced by increased mitochondrial mass detected using MTR green staining . This mitochondrial dysfunction is accompanied by elevated generation of reactive oxygen species (ROS) in treated cancer cells, which can trigger oxidative stress and initiate cell death pathways . The induction of apoptosis appears to be a significant mechanism by which salinomycin exerts its anti-cancer effects, as observed in both laboratory studies using cancer cell lines and clinical samples from treated patients . Beyond direct cytotoxicity, salinomycin demonstrates the ability to inhibit cancer cell proliferation, migration, and invasion – processes crucial for metastatic spread . The compound's interference with multiple signaling pathways important for cancer stem cell maintenance, including Wnt/β-catenin, Hedgehog, Notch, and PI3K/Akt/mTOR, likely contributes to its broad anti-cancer activity across different tumor types . Additionally, salinomycin may counteract the epithelial-mesenchymal transition (EMT) process that enables cancer cells to acquire more invasive and stem-like properties, potentially explaining its particular efficacy against cancer stem cells that have undergone EMT .
Data Tables on Salinomycin Sodium
Table 1. Antimicrobial Spectrum and Mechanism of Salinomycin Sodium
Table 2. Anti-cancer Activities of Salinomycin in Various Cancer Types
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume